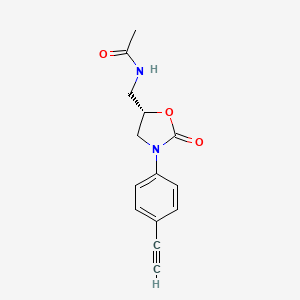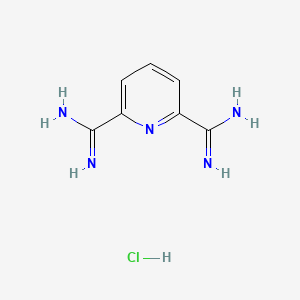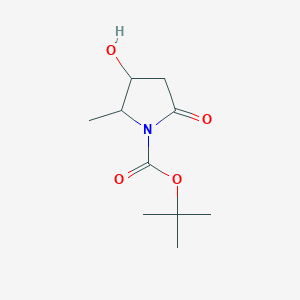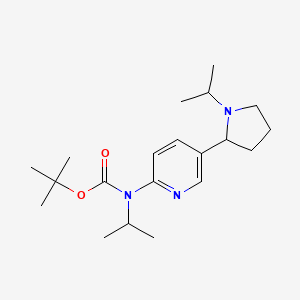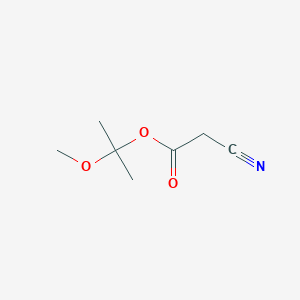
(S)-tert-butyl 3-isopropoxypyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-tert-butyl 3-isopropoxypyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The (S)-configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement of atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 3-isopropoxypyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.
Introduction of the Isopropoxy Group: This step involves the substitution of a suitable leaving group with an isopropoxy group using reagents like isopropyl alcohol and a base.
Protection of the Amino Group: The amino group is protected using tert-butyl chloroformate to form the tert-butyl carbamate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-tert-butyl 3-isopropoxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: The isopropoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may yield primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
(S)-tert-butyl 3-isopropoxypyrrolidine-1-carboxylate has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-tert-butyl 3-isopropoxypyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-tert-butyl 3-isopropoxypyrrolidine-1-carboxylate: The enantiomer of the compound with a different three-dimensional arrangement.
tert-butyl 3-methoxypyrrolidine-1-carboxylate: A similar compound with a methoxy group instead of an isopropoxy group.
tert-butyl 3-ethoxypyrrolidine-1-carboxylate: A similar compound with an ethoxy group instead of an isopropoxy group.
Uniqueness
(S)-tert-butyl 3-isopropoxypyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which can influence its reactivity and interactions with other molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes.
Eigenschaften
Molekularformel |
C12H23NO3 |
|---|---|
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
tert-butyl (3S)-3-propan-2-yloxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO3/c1-9(2)15-10-6-7-13(8-10)11(14)16-12(3,4)5/h9-10H,6-8H2,1-5H3/t10-/m0/s1 |
InChI-Schlüssel |
DWOZQGAGIUWJHN-JTQLQIEISA-N |
Isomerische SMILES |
CC(C)O[C@H]1CCN(C1)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)OC1CCN(C1)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Sodium 2-{thieno[2,3-d]pyrimidin-4-yl}acetate](/img/structure/B11818089.png)

![tert-butyl 2-[(E)-N'-hydroxycarbamimidoyl]azetidine-1-carboxylate](/img/structure/B11818095.png)





